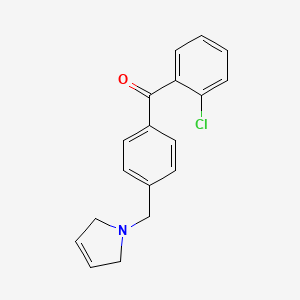
tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Übersicht
Beschreibung
Tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (also known as TB6MIDHIC) is a synthetic organic compound that is widely used in scientific research and laboratory experiments. This compound is a derivative of the isoquinoline class of compounds, which are characterized by their aromatic ring structures and nitrogen-containing heterocyclic rings. TB6MIDHIC has a wide range of applications, including as a substrate for enzymes and as a reagent for organic synthesis. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Intermediary
This compound is likely used as an intermediate in the synthesis of more complex chemical structures. Its tert-butyl group (Boc) is commonly used in organic chemistry to protect amines during synthesis processes .
Pharmaceutical Research
Given its structural similarity to other isoquinolines, it may be involved in the creation of pharmaceuticals, particularly those targeting neurological pathways, as isoquinolines are often associated with neurotransmitter systems .
Fine Chemical Production
Compounds like this are often utilized in the production of fine chemicals, which are pure, complex chemicals used in specialized applications such as electronics, photography, and pharmaceuticals .
Organic Intermediate
As an organic intermediate, it could be used to produce various organic products through further chemical reactions .
Anti-tumor Activity
There is potential for this compound to be used in the synthesis of novel anti-tumor agents. Isoquinoline derivatives have been explored for their anti-cancer properties .
Analytical Chemistry
With appropriate functional groups for binding or reaction, this compound could be used in analytical chemistry for detecting or quantifying other substances .
Material Science
The tert-butyl group could provide steric hindrance that is useful in material science for creating polymers with specific properties .
Catalysis
Isoquinoline structures are sometimes involved in catalytic processes due to their ability to stabilize transition states or participate in electron transfer .
Eigenschaften
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-8-7-11-9-13(18-4)6-5-12(11)10-16/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLAKQZVCKYEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633479 | |
| Record name | tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860436-57-3 | |
| Record name | tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















